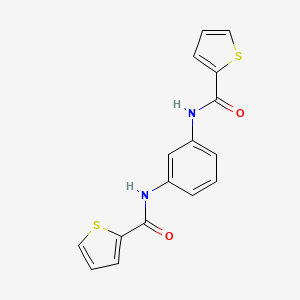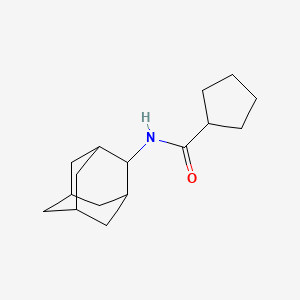![molecular formula C14H18N2O6S B5716106 methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate, also known as MSB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. MSB is a glycine transporter type 1 (GlyT1) inhibitor, which means it can affect the levels of glycine in the brain.
Mechanism of Action
Methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate works by inhibiting GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate increases the levels of glycine in the brain, which can have a positive effect on several conditions. Glycine is an important neurotransmitter that plays a role in regulating brain activity and has been linked to several neurological conditions.
Biochemical and Physiological Effects:
methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate has been shown to increase the levels of glycine in the brain, which can have several biochemical and physiological effects. Glycine is involved in the regulation of brain activity, and increased levels of glycine can have a positive effect on several neurological conditions. methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate has also been shown to have analgesic effects, which may be due to its ability to affect the levels of glycine in the brain.
Advantages and Limitations for Lab Experiments
Methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate has several advantages for lab experiments, including its high purity and stability. However, methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate is a relatively new compound, and more research is needed to fully understand its effects and potential limitations.
Future Directions
There are several future directions for research on methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate, including its potential use in the treatment of neurological conditions such as schizophrenia, depression, and pain management. methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate may also have potential as a treatment for drug addiction and improving cognitive function. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate.
Synthesis Methods
The synthesis of methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate involves several steps, starting with the reaction of 4-(4-morpholinylsulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with glycine methyl ester to form methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate. The synthesis method has been optimized to produce high yields of pure methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate.
Scientific Research Applications
Methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate has been studied for its potential therapeutic effects in several areas, including schizophrenia, depression, and pain management. In animal studies, methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate has been shown to increase the levels of glycine in the brain, which can have a positive effect on these conditions. methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate has also been studied for its potential use in treating drug addiction and improving cognitive function.
properties
IUPAC Name |
methyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-21-13(17)10-15-14(18)11-2-4-12(5-3-11)23(19,20)16-6-8-22-9-7-16/h2-5H,6-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBULYVCOIBMONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl n-[4-(4-morpholinylsulfonyl)benzoyl]glycinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)
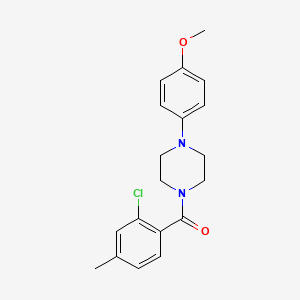
![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)
![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)
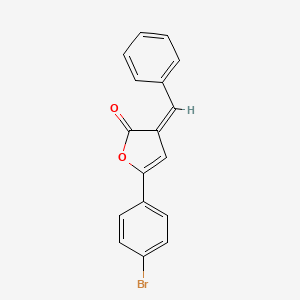
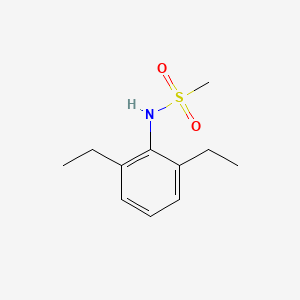
![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)
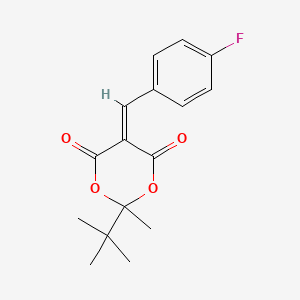
![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)

